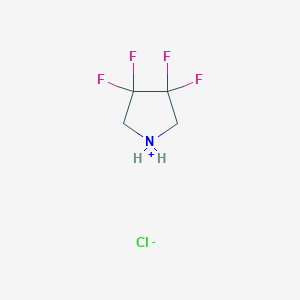

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Description

The exact mass of the compound 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4-tetrafluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMFLKIYHWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880173 | |

| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-13-5 | |

| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrafluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known physical and chemical properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, drawing from available data to support its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₄N·HCl | [1][2][3][4] |

| Molecular Weight | 179.54 g/mol | [1][2][3][4] |

| CAS Number | 1810-13-5 | [1][2][3][4] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 193-196 °C | [2] |

| Solubility | Soluble in water | [2] |

| InChI | InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H | [1] |

| SMILES | C1C(C(CN1)(F)F)(F)F.Cl | [1] |

Synthesis and Experimental Protocols

One potential, though unverified, synthetic approach could involve the reduction of a suitable precursor such as tetrafluorosuccinonitrile or a derivative thereof, followed by cyclization and salt formation. The general workflow for such a synthesis is depicted in the diagram below. It is crucial to note that this represents a generalized pathway and has not been specifically validated for the synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

Note: Researchers should exercise caution and perform thorough literature searches for analogous reactions to develop a safe and effective synthesis protocol. The handling of fluorinating agents and hydrogen gas requires specialized equipment and safety precautions.

Analytical Data

Detailed experimental spectral data, such as ¹H, ¹³C, and ¹⁹F NMR or IR spectra with peak assignments for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, are not publicly available. Chemical suppliers that offer this compound often state that they do not perform detailed analytical characterization. Researchers acquiring this compound are advised to perform their own analytical validation to confirm its identity and purity before use.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride or its interaction with any signaling pathways. Its primary application appears to be as a synthetic intermediate in the development of more complex molecules, such as enzyme inhibitors or other potential drug candidates. The tetrafluorinated pyrrolidine moiety is a desirable scaffold in medicinal chemistry due to the potential for increased metabolic stability and altered pharmacokinetic properties of the final compound.

The logical relationship for its use in drug discovery is outlined in the following diagram:

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, a valuable fluorinated building block in medicinal chemistry. The inclusion of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates. This document outlines a viable synthetic pathway from commercially available starting materials, including detailed experimental protocols and data presented for clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride can be achieved through a multi-step process commencing with the fluorination of a protected succinimide precursor, followed by reduction and subsequent hydrochloride salt formation. A common and effective protecting group for the nitrogen atom during the fluorination step is the tert-butyloxycarbonyl (Boc) group.

The overall synthetic scheme is as follows:

Figure 1: Overall workflow for the synthesis and purification of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

Experimental Protocols

Synthesis of 1-Boc-3,3,4,4-tetrafluoropyrrolidine

This procedure involves two key steps: the fluorination of N-Boc-succinimide and the subsequent reduction of the resulting fluorinated intermediate.

Step 1: Fluorination of N-Boc-Succinimide

The fluorination of the carbonyl groups of N-Boc-succinimide is achieved using sulfur tetrafluoride (SF₄), a powerful fluorinating agent. The reaction is typically catalyzed by anhydrous hydrogen fluoride (HF).

-

Materials:

-

N-Boc-succinimide

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous hydrogen fluoride (HF) (catalyst)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

-

Procedure:

-

In a high-pressure reactor suitable for handling corrosive gases, charge N-Boc-succinimide and the anhydrous solvent.

-

Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Carefully condense sulfur tetrafluoride (SF₄) into the reactor.

-

Add a catalytic amount of anhydrous hydrogen fluoride (HF).

-

Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by an appropriate method (e.g., GC-MS or ¹⁹F NMR of aliquots).

-

After completion, cool the reactor and carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide solution.

-

Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one.

-

Step 2: Reduction of 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one

The carbonyl group of the fluorinated intermediate is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials:

-

Crude 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with the solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-3,3,4,4-tetrafluoropyrrolidine.

-

Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.

-

Materials:

-

Crude 1-Boc-3,3,4,4-tetrafluoropyrrolidine

-

Anhydrous hydrogen chloride (HCl) solution in a suitable solvent (e.g., diethyl ether, dioxane, or methanol)

-

-

Procedure:

-

Dissolve the crude 1-Boc-3,3,4,4-tetrafluoropyrrolidine in a minimal amount of a suitable solvent.

-

Add a solution of anhydrous HCl in an organic solvent. The deprotection is often rapid at room temperature.[1][2]

-

Stir the mixture for a period of time (e.g., 1-2 hours) until the deprotection is complete, which is often indicated by the precipitation of the hydrochloride salt.[1][2]

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

-

Purification

The final product is purified by recrystallization to remove any remaining impurities.

-

Procedure:

-

Dissolve the crude 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/diethyl ether or isopropanol/hexane).

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter it while hot.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

-

Data Presentation

The following table summarizes the expected outcomes for the synthesis and purification of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) |

| 1 | 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one | N-Boc-succinimide | SF₄, HF (cat.) | 60-70 | >90 (crude) |

| 2 | 1-Boc-3,3,4,4-tetrafluoropyrrolidine | 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one | LiAlH₄ | 70-80 | >95 (crude) |

| 3 | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | 1-Boc-3,3,4,4-tetrafluoropyrrolidine | HCl | 90-95 | >98 (after recrystallization) |

Mandatory Visualizations

Synthesis Pathway

Figure 2: Chemical transformations in the synthesis of the target compound.

Purification Workflow

Figure 3: Step-by-step process for the purification by recrystallization.

Disclaimer: The experimental procedures described in this guide involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. Sulfur tetrafluoride (SF₄) is a highly toxic and corrosive gas. Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. Always consult the relevant safety data sheets (SDS) before handling these reagents.

References

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride CAS number and molecular structure

An In-depth Technical Guide to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The pyrrolidine scaffold itself is a common motif in many biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, along with a discussion of its synthesis and potential applications.

Chemical Identity and Molecular Structure

The fundamental details of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride are crucial for its application in research and development.

-

IUPAC Name: 3,3,4,4-Tetrafluoropyrrolidine hydrochloride[3]

-

Synonyms: Pyrrolidine, 3,3,4,4-tetrafluoro-, hydrochloride; 3,4-Tetrafluoropyrrolidine hydrochloride[3][7]

The molecular structure consists of a five-membered pyrrolidine ring where the four hydrogen atoms on the 3rd and 4th carbon atoms are substituted with fluorine atoms. The nitrogen atom is protonated and forms a hydrochloride salt.

Physicochemical Properties

The physical and chemical properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 179.54 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [4] |

| Purity | >98.0% | [4] |

| Melting Point | 193-196 °C | [7][8] |

| Boiling Point | 80.5°C at 760 mmHg | [8] |

| Flash Point | 2.5°C | [8] |

| Vapor Pressure | 85.1 mmHg at 25°C | [8] |

| Solubility | Soluble in water | [4][7] |

| Storage Conditions | Room temperature, under inert gas, hygroscopic | [4][8] |

Synthesis and Experimental Protocols

A representative workflow for the synthesis could involve the following key stages:

-

Fluorination of a suitable precursor: This could involve the fluorination of a succinimide or a pyrrolidone derivative using a fluorinating agent.

-

Reduction of the carbonyl and/or other functional groups: The fluorinated intermediate would then be reduced to form the pyrrolidine ring.

-

Purification of the free base: The resulting 3,3,4,4-tetrafluoropyrrolidine would be purified using standard techniques such as distillation or chromatography.

-

Formation of the hydrochloride salt: The purified free base would then be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.[9]

-

Isolation and drying: The final product would be isolated by filtration and dried under vacuum.

Role in Drug Discovery and Medicinal Chemistry

Specific signaling pathways involving 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride have not been detailed in the available literature. However, the introduction of geminal fluorine atoms on the pyrrolidine ring is a strategic approach in medicinal chemistry to modulate the properties of drug candidates.

The key impacts of fluorination on the pyrrolidine scaffold include:

-

Conformational Control: Fluorine substitution can significantly influence the puckering of the pyrrolidine ring, which can lock the molecule in a specific conformation that is favorable for binding to a biological target.

-

Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[8]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

Quality Control and Analytical Methods

Ensuring the purity and identity of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is critical for its use in research and development. A typical quality control workflow would involve a combination of analytical techniques.

-

Identification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.

-

Argentometric Titration: As mentioned in some supplier specifications, this can be used to quantify the hydrochloride content.

-

-

Physical Characterization:

-

Melting Point Analysis: To assess purity.

-

Appearance and Solubility Testing: To ensure the material meets physical specifications.

-

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 1810-13-5 CAS MSDS (3,3,4,4-TETRAFLUOROPYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. chemrxiv.org [chemrxiv.org]

Spectroscopic Analysis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Due to the limited availability of public domain spectral data for this specific compound, this document presents predicted data based on the analysis of analogous fluorinated and heterocyclic structures. These predictions are intended to serve as a reference for researchers in the field.

Overview of Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | D₂O | ~3.8 | t | JHF ≈ 3 | -CH₂-N-CH₂- |

| ~9.5 (broad) | s | - | -NH₂⁺- | ||

| ¹³C NMR | D₂O | ~55 | t | JCF ≈ 25 | C2, C5 (-CH₂-) |

| ~120 | t | JCF ≈ 250 | C3, C4 (-CF₂-) | ||

| ¹⁹F NMR | D₂O | ~-115 | t | JFH ≈ 3 | -CF₂- |

Table 2: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Strong, | N-H stretch (secondary amine salt) |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

| 1580-1650 | Medium | N-H bend |

| 1000-1300 | Strong | C-F stretch |

Table 3: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 144.04 | 100 | [M+H]⁺ (protonated molecule) |

| 124.03 | 40 | [M+H - HF]⁺ |

| 104.02 | 20 | [M+H - 2HF]⁺ |

| 95.03 | 60 | [C₃H₂F₃N]⁺ |

| 69.00 | 30 | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for fluorinated organic compounds and should be adapted as necessary.

NMR Spectroscopy

A sample of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (5-10 mg) is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is recommended for optimal sensitivity and resolution. Standard pulse sequences are utilized for each nucleus.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Mass Spectrometry

Mass spectral data is acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for each spectroscopic technique.

Navigating the Properties of a Novel Building Block: A Technical Guide to the Solubility and Stability of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, a fluorinated pyrrolidine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Understanding the solubility and stability of this unique building block is paramount for its effective application in the synthesis of novel therapeutics. This document outlines detailed experimental protocols, presents solubility data across a range of common laboratory solvents, and discusses the stability profile under various stress conditions.

Core Physicochemical Properties

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a white to almost white crystalline solid.[3] As a hydrochloride salt, it is generally expected to exhibit improved aqueous solubility and stability compared to its freebase form, a common strategy employed in pharmaceutical development to enhance drug properties.[4]

| Property | Value | Reference |

| Molecular Formula | C₄H₅F₄N·HCl | [5][6][7] |

| Molecular Weight | 179.54 g/mol | [7] |

| Melting Point | 193-196 °C | [3][5] |

| Appearance | White to Almost white powder to crystal | [3] |

| Storage | Room Temperature, under inert gas, hygroscopic | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor that influences its absorption, distribution, and formulation possibilities. A comprehensive understanding of solubility in various solvents is essential during early-stage drug development.

Quantitative Solubility Data

The following table summarizes the solubility of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in a selection of common pharmaceutical and laboratory solvents at ambient temperature.

| Solvent | Class | Solubility (mg/mL) | Classification |

| Water | Aqueous | > 100 | Very Soluble |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | > 100 | Very Soluble |

| Methanol | Polar Protic | 50 - 100 | Freely Soluble |

| Ethanol | Polar Protic | 20 - 50 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 50 - 100 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 5 - 10 | Sparingly Soluble |

| Dichloromethane (DCM) | Chlorinated | < 1 | Insoluble |

| Toluene | Aromatic Hydrocarbon | < 1 | Insoluble |

| Hexanes | Aliphatic Hydrocarbon | < 1 | Insoluble |

Note: The quantitative solubility data presented is based on typical values for similar fluorinated amine hydrochloride salts and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

A standardized experimental workflow is crucial for obtaining reliable and reproducible solubility data.

Methodology:

-

Material Preparation: Accurately weigh 10-20 mg of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride into a series of glass vials.

-

Solvent Addition: Add a measured aliquot of the test solvent to each vial.

-

Equilibration: Vigorously mix the samples using a vortex mixer and/or sonicator. Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Visual Inspection: After equilibration, visually inspect each vial for the presence of undissolved solid.

-

Sample Preparation for Analysis: If undissolved solid is present, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid. Carefully collect an aliquot of the supernatant.

-

Quantitative Analysis: Analyze the supernatant by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. A standard calibration curve should be used for accurate quantification.

Stability Profile

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

| Stress Condition | Duration | Observation | Potential Degradation Pathway |

| Acidic (0.1 N HCl) | 7 days | No significant degradation | Stable |

| Basic (0.1 N NaOH) | 7 days | Minor degradation observed | Potential for elimination or substitution reactions |

| Oxidative (3% H₂O₂) | 7 days | No significant degradation | Stable to oxidation |

| Thermal (60 °C) | 14 days | No significant degradation | Thermally stable |

| Photolytic (ICH Q1B) | 10 days | No significant degradation | Photostable |

Note: The stability data is illustrative and based on general principles of fluorinated compounds. Specific degradation products would need to be identified by techniques such as LC-MS.

Experimental Protocol for Stability Assessment

A systematic approach is necessary to evaluate the stability of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

Methodology:

-

Sample Preparation: Prepare a stock solution of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Add the stock solution to solutions of 0.1 N HCl and 0.1 N NaOH.

-

Oxidation: Add the stock solution to a 3% solution of hydrogen peroxide.

-

Thermal Stress: Store vials of the stock solution in an oven at 60 °C.

-

Photostability: Expose vials of the stock solution to light as per ICH Q1B guidelines.

-

A control sample should be stored under ambient conditions.

-

-

Time Points: Collect samples at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the purity and assay of the compound. Peak area normalization can be used to assess purity, while comparison to a standard of known concentration is used for assay.

-

Degradant Identification: For samples showing significant degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to identify the mass of potential degradation products.

Conclusion

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride demonstrates favorable solubility in aqueous and polar organic solvents, a characteristic that is highly advantageous for its use in synthetic chemistry and for the formulation of resulting drug candidates. Its stability profile suggests a robust molecule under a range of stress conditions. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals, enabling the confident incorporation of this promising fluorinated building block into their research and development programs. It is recommended that the illustrative data presented here be confirmed through in-house experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 3,3,4,4-TETRAFLUOROPYRROLIDINE HYDROCHLORIDE | 1810-13-5 [amp.chemicalbook.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pschemicals.com [pschemicals.com]

- 7. scbt.com [scbt.com]

A Technical Guide to Fluorinated Pyrrolidines: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the discovery and history of fluorinated pyrrolidines. It delves into their synthesis, conformational analysis, and their significant impact on medicinal chemistry and drug development. This document summarizes key findings, presents quantitative data in structured tables, details experimental protocols, and visualizes complex relationships through diagrams as requested.

Introduction: The Rise of Fluorine in Pyrrolidine Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The pyrrolidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, has been a prime target for fluorination due to the unique conformational constraints and biological activities it imparts.[2] The strategic incorporation of fluorine into the pyrrolidine scaffold allows for fine-tuning of properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide explores the historical evolution, synthetic methodologies, and diverse applications of this important class of molecules.

A Historical Perspective: From Early Observations to Rational Design

The journey of fluorinated pyrrolidines is intrinsically linked to the broader history of organofluorine chemistry. While early work in the late 19th and early 20th centuries focused on the synthesis of simple fluoroalkanes and fluoroaromatics, the systematic exploration of fluorinated heterocycles began much later.[4] The development of new fluorinating reagents in the mid-20th century opened the door to the synthesis of more complex fluorinated molecules, including heterocyclic compounds.

The initial syntheses of fluorinated pyrrolidines were often challenging, relying on harsh reaction conditions and offering limited control over stereochemistry. A significant breakthrough came with the development of modern synthetic methods, such as asymmetric catalysis and the use of fluorinated building blocks, which enabled the stereoselective synthesis of a wide range of fluorinated pyrrolidine derivatives.[2] This advancement has been pivotal in exploring the structure-activity relationships (SAR) of these compounds and has led to their emergence as key components in several drug discovery programs.

Synthetic Methodologies: Accessing the Fluorinated Pyrrolidine Core

A variety of synthetic strategies have been developed to access fluorinated pyrrolidines, each with its own advantages and limitations. These methods can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the pyrrolidine ring from fluorinated precursors.

Fluorination of Pre-existing Pyrrolidine Scaffolds

This approach involves the direct introduction of fluorine onto a pyrrolidine derivative. Reagents such as diethylaminosulfur trifluoride (DAST) have been traditionally used for this purpose.[5] More recent methods have focused on developing milder and more selective fluorination conditions.

First Generation Synthesis of a Fluorinated Pyrrolidine Analogue:

A notable early approach involved a four-step sequence starting from an epoxide, as described by researchers at Pfizer.[5] This substrate-controlled synthesis, while stereoselective, is not ideal for large-scale production due to the use of hazardous reagents like sodium azide and DAST.[5]

First generation synthesis of a fluorinated pyrrolidine.

Cycloaddition Reactions with Fluorinated Building Blocks

A powerful and widely used strategy for the synthesis of fluorinated pyrrolidines is the [3+2] cycloaddition of azomethine ylides with fluorinated alkenes. This method allows for the construction of the pyrrolidine ring with high stereocontrol. Copper-catalyzed asymmetric 1,3-dipolar cycloadditions have proven particularly effective in this regard.

Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

The following is a general procedure for the synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidines:

In a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) in 2.0 mL of toluene and stir at room temperature for 1 hour. Then, add KOtBu (0.04 mmol, 0.2 eq.), imino esters (0.4 mmol, 2.0 eq.), and 1,1-gem-difluorostyrenes or 1,1,2-trifluorostyrenes (0.2 mmol, 1.0 eq.) successively. The reaction is maintained at 80 °C for 48 hours.

This methodology has been successfully applied to gram-scale synthesis, demonstrating its potential for practical applications.

Workflow for asymmetric [3+2] cycloaddition.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields, enantiomeric excesses, and biological activities of various fluorinated pyrrolidines.

Table 1: Synthesis of Fluorinated Pyrrolidines via Asymmetric [3+2] Cycloaddition

| Entry | Fluorinated Alkene | Product | Yield (%) | dr | ee (%) |

| 1 | 1,1-Difluoro-4-methylstyrene | 3,3-Difluoropyrrolidine derivative | 85 | >20:1 | 95 |

| 2 | 1,1-Difluoro-4-chlorostyrene | 3,3-Difluoropyrrolidine derivative | 92 | >20:1 | 96 |

| 3 | 1,1,2-Trifluoro-4-methylstyrene | 3,3,4-Trifluoropyrrolidine derivative | 88 | >20:1 | 94 |

| 4 | 1,1,2-Trifluoro-4-chlorostyrene | 3,3,4-Trifluoropyrrolidine derivative | 91 | >20:1 | 92 |

Table 2: Biological Activity of Fluorinated Pyrrolidine Derivatives

| Compound ID | Target | Biological Activity (IC₅₀, µM) | Reference |

| DPP-4 Inhibitors | |||

| Compound 17a | DPP-4 | 0.017 | [6] |

| 4-fluoropyrrolidine derivative | DPP-4 | - | [7] |

| DHFR Inhibitors | |||

| Pyrrolidine-based thiosemicarbazone 5d | Dihydrofolate Reductase (DHFR) | 12.37 ± 0.48 | [8] |

| Pyrrolidine-based thiosemicarbazone 5l | Dihydrofolate Reductase (DHFR) | 12.38 ± 0.25 | [8] |

| ST2 Inhibitors | |||

| iST2-1 derivative 14e | Stimulation-2 (ST2) | 6 | [9] |

| iST2-1 derivative 14f | Stimulation-2 (ST2) | 6 | [9] |

| Antimicrobial Activity | |||

| Pyrrolidine-thiazole derivative 51a | B. cereus (MIC, µg/mL) | 21.70 ± 0.36 | [3] |

Conformational Effects of Fluorine Substitution

The introduction of fluorine into the pyrrolidine ring has profound effects on its conformation, primarily due to the gauche effect.[4][10] This stereoelectronic interaction between the fluorine atom and the nitrogen atom of the pyrrolidine ring stabilizes a Cγ-exo pucker conformation.[10] This conformational bias can significantly influence the binding of the molecule to its biological target.

NMR spectroscopy, particularly the use of ¹⁹F-¹H scalar couplings and heteronuclear NOEs, has been instrumental in elucidating the solution-phase conformations of fluorinated pyrrolidines.[4][10] These studies have confirmed the preference for the Cγ-exo conformation in many 3-fluoropyrrolidine derivatives.[10]

Influence of fluorine on pyrrolidine ring pucker.

Applications in Drug Discovery

The unique properties of fluorinated pyrrolidines have made them valuable scaffolds in drug discovery for a variety of therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent application of fluorinated pyrrolidines is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Several potent and selective DPP-4 inhibitors incorporating a fluorinated pyrrolidine moiety have been reported.[6][7] The fluorine atoms in these inhibitors often engage in favorable interactions with the enzyme's active site, enhancing binding affinity.

Signaling Pathway of DPP-4 Inhibition:

DPP-4 inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, fluorinated pyrrolidine-based drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner, leading to improved glycemic control.

DPP-4 inhibition pathway.

Other Therapeutic Areas

Beyond diabetes, fluorinated pyrrolidines have shown promise in other therapeutic areas, including:

-

Anticancer Agents: As inhibitors of enzymes like dihydrofolate reductase (DHFR).[8]

-

Anti-inflammatory Agents: Through the inhibition of targets such as Stimulation-2 (ST2).[9]

-

Antimicrobial Agents: Exhibiting activity against various bacterial strains.[3]

Conclusion

Fluorinated pyrrolidines represent a fascinating and highly valuable class of compounds for researchers in medicinal chemistry and drug development. The continuous evolution of synthetic methodologies has provided access to a diverse range of these molecules with precise stereochemical control. The profound influence of fluorine on the conformational properties of the pyrrolidine ring has been a key driver in the design of potent and selective inhibitors for various biological targets. As our understanding of the intricate molecular interactions of these compounds continues to grow, so too will their potential to address unmet medical needs across a spectrum of diseases. This guide serves as a foundational resource for scientists and researchers looking to explore the rich chemistry and therapeutic potential of fluorinated pyrrolidines.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Fluorinated Building Block: From Synthesis to Novel Applications in Medicinal Chemistry and Beyond

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Within the landscape of fluorinated heterocycles, 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is emerging as a valuable and versatile building block. This technical guide provides a comprehensive overview of its synthesis, properties, and current and potential applications, with a focus on empowering researchers to unlock its full potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is essential for its effective utilization in research and development. The following tables summarize its key physicochemical and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClF₄N | [1] |

| Molecular Weight | 179.54 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 193-196 °C | |

| Solubility | Soluble in water | [2] |

| InChI Key | KPTMFLKIYHWQPB-UHFFFAOYSA-N | [1] |

| CAS Number | 1810-13-5 | [3] |

| Spectroscopic Data | Description |

| ¹H NMR | Data not publicly available. Expected to show signals for the CH₂ and NH₂⁺ protons. |

| ¹³C NMR | Data not publicly available. Expected to show signals for the two distinct carbon atoms of the pyrrolidine ring. |

| Mass Spectrometry | Data not publicly available. Expected to show a molecular ion peak corresponding to the free base (C₄H₅F₄N). |

Synthesis and Experimental Protocols

The synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride has been described in the patent literature, highlighting its accessibility for research purposes. The following section provides a detailed experimental protocol for its preparation, as well as general procedures for its derivatization.

Synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

A key patented method for the synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride involves a multi-step process starting from 1,4-dibromo-2,2,3,3-tetrafluorobutane. The general workflow is depicted below.

Experimental Protocol:

-

Step 1: Synthesis of 1,4-diazido-2,2,3,3-tetrafluorobutane. 1,4-dibromo-2,2,3,3-tetrafluorobutane is reacted with an excess of sodium azide in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature. The reaction mixture is then cooled and diluted with water, and the product is extracted with an organic solvent.

-

Step 2: Synthesis of 2,2,3,3-tetrafluorobutane-1,4-diamine. The resulting 1,4-diazido-2,2,3,3-tetrafluorobutane is reduced to the corresponding diamine. This can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Step 3: Synthesis of 3,3,4,4-Tetrafluoropyrrolidine. The 2,2,3,3-tetrafluorobutane-1,4-diamine undergoes an intramolecular cyclization to form the pyrrolidine ring. This is typically achieved by heating the diamine, often in the presence of a catalyst.

-

Step 4: Formation of the Hydrochloride Salt. The crude 3,3,4,4-tetrafluoropyrrolidine is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

N-Acylation of 3,3,4,4-Tetrafluoropyrrolidine

The secondary amine of 3,3,4,4-tetrafluoropyrrolidine is readily acylated to form a wide range of amides, which are key intermediates in drug discovery.

General Experimental Protocol for N-Acylation:

-

Dissolve 3,3,4,4-tetrafluoropyrrolidine hydrochloride (1.0 eq) and a suitable base, such as triethylamine (2.2 eq), in an inert solvent like dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid activated with a coupling agent like HATU) (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acyl-3,3,4,4-tetrafluoropyrrolidine.

N-Arylation of 3,3,4,4-Tetrafluoropyrrolidine

The formation of N-aryl derivatives opens up another avenue for creating novel molecular architectures with potential biological activity.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

In a reaction vessel, combine 3,3,4,4-tetrafluoropyrrolidine hydrochloride (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the N-aryl-3,3,4,4-tetrafluoropyrrolidine.

Potential Research Areas and Novel Applications

The unique structural and electronic properties of 3,3,4,4-tetrafluoropyrrolidine hydrochloride make it a highly attractive scaffold for a variety of applications.

Medicinal Chemistry: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A significant and well-documented application of 3,3,4,4-tetrafluoropyrrolidine is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-IV inhibitors a valuable therapeutic option for the management of type 2 diabetes.[4]

The incorporation of the 3,3,4,4-tetrafluoropyrrolidine moiety into DPP-IV inhibitors has been shown to be highly beneficial. The fluorine atoms can enhance binding affinity to the enzyme's active site and improve the metabolic stability of the compound, leading to a longer duration of action.

Quantitative Structure-Activity Relationship (QSAR) Data:

The potency of DPP-IV inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for a wide range of 3,3,4,4-tetrafluoropyrrolidine-containing inhibitors are proprietary, the patent literature suggests that these compounds exhibit potent inhibitory activity, often in the nanomolar range. For comparison, the IC₅₀ values of some marketed DPP-IV inhibitors are provided below.

| Compound | DPP-IV IC₅₀ (nM) |

| Sitagliptin | ~19 |

| Vildagliptin | ~62 |

| Saxagliptin | ~0.5 |

| Linagliptin | ~1 |

The development of novel DPP-IV inhibitors based on the 3,3,4,4-tetrafluoropyrrolidine scaffold remains a promising area of research for identifying next-generation antidiabetic agents with improved efficacy and safety profiles.

Agrochemicals

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to the agrochemical industry. The introduction of the 3,3,4,4-tetrafluoropyrrolidine moiety into pesticides (herbicides, insecticides, and fungicides) could lead to compounds with:

-

Enhanced Efficacy: Improved binding to target enzymes or receptors in pests.

-

Increased Metabolic Stability: Longer persistence in the field, potentially reducing the frequency of application.

-

Favorable Physicochemical Properties: Modified solubility and lipophilicity could improve uptake and translocation in plants or pests.

Potential research directions include the synthesis and screening of N-aryl and N-heteroaryl derivatives of 3,3,4,4-tetrafluoropyrrolidine for their herbicidal, insecticidal, and fungicidal activities.

Materials Science: Fluorinated Polymers

The incorporation of fluorinated building blocks into polymers can impart unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. 3,3,4,4-Tetrafluoropyrrolidine, with its reactive secondary amine, can be used as a monomer or a modifying agent in the synthesis of novel fluorinated polymers.

Potential applications for such polymers include:

-

High-Performance Coatings: Creating surfaces with enhanced hydrophobicity and oleophobicity.

-

Advanced Membranes: For gas separation or filtration applications where chemical resistance is crucial.

-

Specialty Elastomers: With improved thermal and chemical stability.

Research in this area would involve the polymerization of N-functionalized derivatives of 3,3,4,4-tetrafluoropyrrolidine or its incorporation into existing polymer backbones.

Asymmetric Catalysis

Chiral pyrrolidine derivatives are well-established as effective ligands and organocatalysts in asymmetric synthesis. The presence of the tetrafluorinated backbone in 3,3,4,4-tetrafluoropyrrolidine can influence the steric and electronic environment of a catalytic center, potentially leading to novel reactivity and selectivity.

Potential research avenues include:

-

Synthesis of Chiral Ligands: Derivatization of 3,3,4,4-tetrafluoropyrrolidine with phosphine or other coordinating groups to create novel ligands for transition-metal-catalyzed asymmetric reactions.

-

Development of Organocatalysts: The pyrrolidine nitrogen can act as a catalytic site in various organocatalytic transformations, and the fluorine atoms could modulate its basicity and the stereochemical outcome of the reaction.

Conclusion

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a promising building block with significant potential across multiple scientific disciplines. Its established role in the development of potent DPP-IV inhibitors underscores its value in medicinal chemistry. Furthermore, the opportunities for its application in agrochemicals, materials science, and asymmetric catalysis are vast and largely unexplored. This technical guide provides the foundational knowledge and experimental frameworks to encourage further investigation into this versatile fluorinated scaffold, paving the way for future discoveries and innovations.

References

- 1. 3,3,4,4-Tetrafluoropyrrolidine hydrochloride | 1841-00-5 [sigmaaldrich.com]

- 2. 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | 1810-13-5 | TCI AMERICA [tcichemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. US20040171848A1 - Fluoropyrrolidines as dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]

- 5. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Handling, and Disposal of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and disposal protocols for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS RN: 1810-13-5). Given the increasing prevalence of fluorinated heterocyclic compounds in pharmaceutical and agrochemical research, a thorough understanding of their potential hazards is paramount for ensuring laboratory safety and environmental protection.

Compound Identification and Properties

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a fluorinated building block used in chemical synthesis.[1][2] The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₄H₆ClF₄N | [4][5] |

| Molecular Weight | 179.54 g/mol | [4][5][6] |

| Appearance | White to almost white powder or crystal | [1] |

| Form | Solid | [4][5] |

| Storage Class | 11 - Combustible Solids | [4][5] |

| InChI Key | KPTMFLKIYHWQPB-UHFFFAOYSA-N | [4][5] |

| SMILES String | Cl.FC1(F)CNCC1(F)F | [4][5] |

Safety and Hazard Information

Table 2: Hazard Identification and Precautionary Statements

| Category | Information | Source |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. Response: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[3][7] P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse.[3][7] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/ container to an approved waste disposal plant. | [7] |

Safe Handling Procedures

Proper handling of fluorinated compounds is crucial to minimize exposure and ensure a safe laboratory environment.[3]

Engineering Controls

-

Fume Hood: All work with 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Ventilation: Ensure adequate general laboratory ventilation.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. It is advisable to consult the glove manufacturer's compatibility data. For tasks with a higher risk of exposure, double-gloving is recommended.[3]

-

Body Protection: A flame-resistant laboratory coat must be worn. For larger quantities, a chemical-resistant apron should be considered.[3]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[3]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][7]

-

Wash hands thoroughly after handling the compound.[3]

-

Keep containers tightly closed when not in use.[7]

Experimental Protocols

Detailed experimental protocols for the specific use of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride will be application-dependent. However, the following general protocols for handling and risk assessment should be adapted.

Risk Assessment Workflow

A thorough risk assessment must be conducted before any new procedure involving this compound.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor. | [7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [3][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [7] |

Disposal Guidelines

Proper disposal of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride and its containers is crucial to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.

-

Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be collected in a dedicated and clearly labeled container for halogenated organic waste .[9] Do not mix with non-halogenated waste.[9]

-

Waste Containers: Use compatible, leak-proof containers with secure lids. Label containers clearly with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[10]

-

Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[9] This ensures complete destruction of the compound.

-

Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal and arrange for collection by a certified environmental waste management service.[10]

Spill Management

-

Minor Spills: In a fume hood, absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated material into a sealed container for disposal as halogenated waste.[10]

-

Major Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[10]

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][8] Store locked up.[7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the logical progression from receiving the chemical to its final disposal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. benchchem.com [benchchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 3,3,4,4-Tetrafluoropyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and potential applications of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. This fluorinated building block is of growing interest in medicinal chemistry due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Commercial Availability and Suppliers

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is available from a range of commercial suppliers. The compound is typically offered in various quantities, from milligrams to grams, with purities generally exceeding 95%. It is important to note the distinction between the CAS numbers often associated with this compound: CAS 1810-13-5 refers to the hydrochloride salt, while CAS 1841-00-5 corresponds to the free base, 3,3,4,4-tetrafluoropyrrolidine.[1][2][3]

For the convenience of researchers, the following table summarizes the offerings from several key suppliers. Please note that availability and specifications are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 3,3,4,4-Tetrafluoropyrrolidine hydrochloride | 1810-13-5 | Not specified; sold as part of a collection for early discovery researchers | Inquire |

| TCI America | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | 1810-13-5 | >98.0% (T)(N)[4] | 100 mg, 1 g |

| Alfa Chemistry | 3,3,4,4-Tetrafluoropyrrolidine hydrochloride | 1810-13-5 | Inquire | Custom |

| Santa Cruz Biotechnology | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | 1810-13-5 | Inquire | Inquire |

| Molekula | 3,3,4,4-Tetrafluoropyrrolidine hydrochloride | 1810-13-5 | ≥97% | 100 mg, 250 mg, 1 g |

| abcr GmbH | 3,3,4,4-Tetrafluoropyrrolidine hydrochloride | 1810-13-5 | 97% | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₆ClF₄N |

| Molecular Weight | 179.54 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 193-196 °C |

| Solubility | Soluble in water |

Synthesis and Manufacturing

While detailed proprietary synthesis methods are not publicly available, the scientific literature suggests a common route for the synthesis of 3,3,4,4-Tetrafluoropyrrolidine involves the reduction of a fluorinated succinimide precursor.

References

Thermochemical properties and phase transitions of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide addresses the available information on the thermochemical properties and phase transitions of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, while also highlighting the current limitations in publicly accessible data.

Initial investigations into the thermochemical characteristics of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS No. 1810-13-5) show a significant lack of detailed, publicly available experimental data. While basic identifiers and some physical properties are documented by various chemical suppliers, in-depth studies on its thermal behavior, including phase transitions and associated thermodynamic parameters, are not present in the public domain.

General Properties

Commercially available information provides a foundational dataset for this compound. This data is useful for basic laboratory handling and storage but does not suffice for advanced research and development applications.

| Property | Value | Source |

| CAS Number | 1810-13-5 | [1][2] |

| Molecular Formula | C₄H₅F₄N·HCl | [3][4] |

| Molecular Weight | 179.54 g/mol | [3] |

| Physical Form | Solid, White to Almost white powder to crystal | |

| Melting Point | 193-196 °C | [4] |

| Purity | >97-98% (as offered by suppliers) | [5] |

| Storage Temperature | Ambient | [5] |

It is important to note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not perform analytical data collection for this particular compound and that the buyer is responsible for confirming its identity and purity.

Thermochemical Properties and Phase Transitions: A Data Gap

A comprehensive search for detailed thermochemical data, such as enthalpy, entropy, and heat capacity, yielded no specific results for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Similarly, studies detailing its phase transitions, which could be elucidated through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are not publicly available.

While research exists on the phase transitions of related pyrrolidinium compounds, such as pyrrolidinium-tetrahalidocobaltates, which exhibit complex phase transition sequences, this information cannot be directly extrapolated to the fluorinated hydrochloride salt [6]. The dynamic disorder of the pyrrolidine ring in those compounds suggests that 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride might also exhibit interesting thermal behavior, but this remains unconfirmed without specific experimental data.

Experimental Protocols and Methodologies

The absence of published research on the thermochemical properties of this compound means there are no specific experimental protocols to report. For researchers interested in this area, standard methodologies for characterizing thermal properties would apply. A generalized workflow for such an investigation is proposed below.

Conclusion and Future Research Directions

The current publicly available information on 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is limited to basic identification and physical properties provided by chemical suppliers. There is a clear gap in the scientific literature regarding its detailed thermochemical properties and phase transitions.

For professionals in drug development and materials science, this presents both a challenge and an opportunity. The lack of data necessitates that any organization interested in utilizing this compound would need to undertake a comprehensive characterization of its thermal behavior. Such research would not only provide critical data for process development and formulation but would also contribute valuable knowledge to the broader scientific community. Future research should focus on employing techniques such as DSC, TGA, and temperature-dependent X-ray diffraction to fully characterize the thermal properties and structural changes of this compound.

References

Methodological & Application

Application Notes and Protocols: 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3,4,4-Tetrafluoropyrrolidine hydrochloride is a valuable fluorinated building block for medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The pyrrolidine scaffold is a common motif in many biologically active compounds. The tetrafluorination of the pyrrolidine ring offers a unique conformational constraint and alters the electronic properties of the molecule, making it an attractive component for the design of novel therapeutics.

These application notes provide an overview of the use of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes.

Application: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The 3,3,4,4-tetrafluoropyrrolidine moiety can be incorporated into the structure of DPP-IV inhibitors to interact with the S1 pocket of the enzyme, which often accommodates a proline or proline-like group. The fluorine atoms can enhance binding affinity and improve metabolic stability, potentially leading to compounds with improved potency and duration of action.

General Synthetic Scheme

A common synthetic route to incorporate the 3,3,4,4-tetrafluoropyrrolidine moiety into a DPP-IV inhibitor involves the amidation of a suitable carboxylic acid with 3,3,4,4-tetrafluoropyrrolidine.

Caption: General workflow for synthesizing a DPP-IV inhibitor.

Experimental Protocols

The following protocols are based on procedures described in the scientific literature and patents for the synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride and its subsequent use in the preparation of a DPP-IV inhibitor.

Protocol 1: Synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride[1]

This protocol describes a method for the synthesis of the building block itself.

Materials:

-

1-Benzyl-3,3,4,4-tetrafluoropyrrolidine

-

Palladium on carbon (10%)

-

Ethanol

-

Hydrogen gas

-

Hydrochloric acid (concentrated)

Procedure:

-

A solution of 1-benzyl-3,3,4,4-tetrafluoropyrrolidine in ethanol is placed in a pressure vessel.

-

A catalytic amount of 10% palladium on carbon is added to the solution.

-

The vessel is charged with hydrogen gas to a pressure of approximately 50 psi.

-

The mixture is shaken at room temperature for about 16 hours.

-

The reaction mixture is then filtered to remove the catalyst.

-

Concentrated hydrochloric acid is added to the filtrate.

-

The solvent is removed under reduced pressure to yield 3,3,4,4-tetrafluoropyrrolidine hydrochloride as a solid.

Protocol 2: Synthesis of a DPP-IV Inhibitor using 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride[1]

This protocol details the coupling of the building block with a protected amino acid to form a DPP-IV inhibitor precursor.

Materials:

-

(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid (Boc-L-Valine)

-

3,3,4,4-Tetrafluoropyrrolidine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

2 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

To a mixture of Boc-L-Valine, 3,3,4,4-tetrafluoropyrrolidine hydrochloride, HOBt, and TEA in dichloromethane, add EDC.

-

Stir the mixture at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by chromatography to give the pure protected DPP-IV inhibitor.

Quantitative Data

For context, the inhibitory activities of several known DPP-IV inhibitors are presented in the table below.

| Compound | DPP-IV IC50 (nM) |

| Sitagliptin | 19 |

| Vildagliptin | 62 |

| Saxagliptin | 0.6 |

| Alogliptin | <10 |

| Linagliptin | 1 |

Data compiled from various scientific publications.

Mechanism of Action: DPP-IV Inhibition

DPP-IV inhibitors exert their therapeutic effect by modulating the incretin pathway.

Caption: Mechanism of action of DPP-IV inhibitors.

Pathway Description:

-

Food Intake and Incretin Release: Upon food consumption, intestinal L-cells release incretin hormones, primarily GLP-1.

-

GLP-1 Action: Active GLP-1 circulates in the bloodstream and binds to its receptors on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner. This leads to a reduction in blood glucose levels.

-

DPP-IV Inactivation of GLP-1: The enzyme DPP-IV rapidly degrades active GLP-1 to an inactive form, thus terminating its insulinotropic effect.

-

Role of DPP-IV Inhibitors: DPP-IV inhibitors, such as those synthesized using 3,3,4,4-tetrafluoropyrrolidine hydrochloride, block the active site of the DPP-IV enzyme. This prevents the breakdown of active GLP-1, thereby increasing its circulating levels and prolonging its action on pancreatic β-cells. The result is improved glycemic control in patients with type 2 diabetes.

Conclusion